3-(3,4-Dimethoxyphenyl)propanamide
Description
Contextual Significance of Propanamide Structures in Chemical Research
Propanamides, amides derived from propanoic acid, are a class of organic compounds characterized by a propanoyl group attached to a nitrogen atom. wikipedia.org Their chemical structure, featuring a polar amide bond, allows for significant interaction with other molecules, making them a versatile scaffold in chemical synthesis. solubilityofthings.com The amide functional group is a cornerstone in medicinal chemistry, with amide bond formation being one of the most frequently utilized reactions in the pharmaceutical industry. mdpi.com
Overview of the 3-(3,4-Dimethoxyphenyl)propanamide Structural Motif
The compound this compound features a propanamide core substituted at the 3-position with a 3,4-dimethoxyphenyl group. This specific arrangement of atoms imparts distinct chemical characteristics to the molecule. The 3,4-dimethoxyphenyl group, also known as a veratryl group, consists of a benzene (B151609) ring with two methoxy (B1213986) groups at the 3 and 4 positions. This moiety is found in numerous naturally occurring and synthetic compounds. mdpi.com
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Not Available | C11H15NO3 | 209.24 |
| Propanamide | 79-05-8 | C3H7NO | 73.09 |
| 3,4-Dimethoxyphenethylamine (B193588) | 120-20-7 | C10H15NO2 | 181.23 |
| 3,4-Dimethoxycinnamic acid | 2316-26-9 | C11H12O4 | 208.21 |
Historical Development and Academic Research Trajectories of Related Compounds
The exploration of compounds related to this compound has a rich history rooted in natural product chemistry and the development of synthetic methodologies. nih.gov The journey of drug discovery, from ancient remedies to modern pharmaceuticals, has often involved the isolation and modification of naturally occurring substances. nih.gov
The 3,4-dimethoxyphenyl moiety is a key component of many biologically active molecules. For instance, 3,4-dimethoxyphenethylamine (DMPEA) is an analog of the neurotransmitter dopamine (B1211576) and has been a subject of pharmacological interest. wikipedia.org Early syntheses of DMPEA, dating back to the work of Pictet and Finkelstein, involved multi-step processes starting from vanillin (B372448) and proceeding through intermediates such as 3,4-dimethoxycinnamic acid and 3,4-dimethoxyphenylpropionic acid. wikipedia.org
Research into propanamide derivatives has been extensive. For example, various N-substituted propanamides have been synthesized and investigated for their potential biological activities. plos.org The synthesis of novel propanamide derivatives often involves the coupling of a carboxylic acid with an amine, a fundamental reaction in medicinal chemistry. nih.gov The development of new synthetic methods continues to be an active area of research, enabling the creation of diverse libraries of propanamide-based compounds for further investigation. researchgate.net
The combination of the propanamide scaffold with various aromatic and heterocyclic systems has led to the discovery of compounds with a wide range of properties. The structural diversity and synthetic accessibility of these molecules ensure that they will remain a focal point of chemical research for the foreseeable future. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEASCHYTXEXMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 3,4 Dimethoxyphenyl Propanamide and Analogues
Precursor Synthesis Pathways
The journey to synthesizing 3-(3,4-dimethoxyphenyl)propanamide begins with the preparation of key precursors. The most common and direct precursor is 3-(3,4-dimethoxyphenyl)propanoic acid, though alternative starting materials like 2-(3,4-dimethoxyphenyl)ethylamine also provide viable routes.
Derivatization from 3-(3,4-Dimethoxyphenyl)propanoic Acid
3-(3,4-Dimethoxyphenyl)propanoic acid, also known as 3,4-dimethoxyhydrocinnamic acid, serves as a principal starting material. nih.govsigmaaldrich.com This carboxylic acid can be effectively converted into this compound through various amidation techniques. The synthesis of the acid itself can be achieved from 3,4-dimethoxycinnamic acid. wikipedia.org
One of the most traditional and straightforward methods for activating the carboxylic acid is its conversion to an acyl chloride. fishersci.co.ukmasterorganicchemistry.com This is typically accomplished by reacting 3-(3,4-dimethoxyphenyl)propanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk The resulting 3-(3,4-dimethoxyphenyl)propanoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic attack by ammonia (B1221849) or a primary amine to form the desired amide. masterorganicchemistry.com This method is often favored for its high reactivity, which can be particularly useful for sterically hindered substrates. acs.org
Alternatively, the carboxylic acid can be converted into an acid anhydride (B1165640), which also serves as an activated intermediate for amidation. masterorganicchemistry.com
Alternative Starting Materials and Intermediates (e.g., 2-(3,4-dimethoxyphenyl)-ethylamine)
An alternative synthetic approach utilizes 2-(3,4-dimethoxyphenyl)ethylamine, also known as homoveratrylamine, as the starting material. wikipedia.orgnih.gov This pathway involves the acylation of the amine with a suitable propionylating agent. For instance, reaction with propionyl chloride or propionic anhydride would yield the target amide. A series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized and studied. nih.gov
The synthesis of 2-(3,4-dimethoxyphenyl)ethylamine itself can be achieved through multiple routes. One historical method starts from vanillin (B372448), which is converted through several steps to 3,4-dimethoxyphenylpropionamide, and subsequently to the desired amine. wikipedia.org Another pathway involves the reduction of 3,4-dimethoxyphenylacetonitrile (B126087) (veratryl cyanide). google.com This nitrile can be prepared from 3,4-dimethoxybenzyl chloride. google.com
Amidation Reaction Protocols
The formation of the amide bond is the crucial step in the synthesis of this compound. This can be achieved through classical condensation methods or by employing modern coupling reagents that facilitate the reaction under milder conditions.
Classical Condensation Methods with Amines and Hydrazides
The direct reaction between a carboxylic acid and an amine to form an amide is generally a challenging process due to the competing acid-base reaction that forms a stable carboxylate-ammonium salt. fishersci.co.uk However, this can be overcome by converting the carboxylic acid into a more reactive derivative, as discussed previously.
The Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride, is a classic and widely used method. fishersci.co.uk In the context of synthesizing this compound, this would involve reacting 3-(3,4-dimethoxyphenyl)propanoyl chloride with ammonia. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. fishersci.co.uk
Similarly, amides and hydrazides of 3-(3,4-dimethoxyphenyl)propenoic acid have been synthesized by reacting the corresponding acid chloride with substituted amines and hydrazides in solvents like benzene (B151609) or toluene (B28343) at elevated temperatures. nih.gov
Coupling Reagent-Mediated Amide Bond Formation
To avoid the harsh conditions sometimes associated with acyl chlorides, a wide array of coupling reagents has been developed to promote amide bond formation directly from carboxylic acids and amines under milder conditions. acs.orgiris-biotech.de These reagents work by activating the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. fishersci.co.uk
Common classes of coupling reagents include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. fishersci.co.ukacs.orgpeptide.com They react with the carboxylic acid to form a reactive O-acylisourea intermediate. fishersci.co.uk EDC is particularly advantageous due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. masterorganicchemistry.com
Uronium/Aminium and Phosphonium Salts: Reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU, and PyBOP are highly efficient for amide bond formation, often leading to faster reactions and less racemization. iris-biotech.depeptide.com
The use of these coupling reagents is a cornerstone of modern amide synthesis, providing high yields and compatibility with a wide range of functional groups. acs.org
Advanced Synthetic Techniques
In addition to classical methods, several advanced techniques have emerged to further refine the synthesis of amides, offering benefits in terms of efficiency, selectivity, and environmental impact. numberanalytics.com
Catalytic Amidation: Transition metal catalysts, including those based on palladium, copper, and nickel, can facilitate the coupling of amines with carboxylic acid derivatives. numberanalytics.com Organocatalysis, using small organic molecules, presents a metal-free alternative. numberanalytics.com
Biocatalysis: Enzymes like lipases and amidases can catalyze amide formation with high selectivity under mild, environmentally friendly conditions. numberanalytics.com
Flow Chemistry: The use of continuous flow reactors can improve reaction control, enhance safety, and allow for easier scalability of amide synthesis. numberanalytics.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times for amide formation. numberanalytics.com
Visible-Light Photoredox Catalysis: This emerging strategy enables the synthesis of amides from various starting materials, such as halides and arenes, under mild conditions using visible light. nih.gov This includes methods like the Beckmann rearrangement of oximes to amides. nih.gov
These advanced techniques represent the cutting edge of amide synthesis and hold promise for the future development of more efficient and sustainable routes to compounds like this compound.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. arxiv.org Unlike conventional heating methods that transfer energy indirectly, microwave irradiation directly interacts with molecules possessing a dipole moment, leading to rapid and uniform heating throughout the reaction mixture. arxiv.org This often results in significantly reduced reaction times, from hours to mere minutes, and can lead to higher yields and purer products. researchgate.net
The application of microwaves is particularly effective in multicomponent reactions, where several starting materials are combined in a single step to form a complex product. nih.gov For the synthesis of amide analogues, a microwave-assisted protocol could involve the reaction of a suitable carboxylic acid or ester with an amine. The fast heating provided by microwaves can efficiently drive the condensation reaction, which might otherwise require prolonged heating under conventional conditions. researchgate.netnih.gov
Key advantages of this method include:
Speed: Reaction times can be dramatically shortened. researchgate.net
Efficiency: Direct energy transfer often leads to higher conversion rates. arxiv.org
Purity: The reduction in reaction time can minimize the formation of byproducts.
For instance, a general approach for synthesizing substituted 3,4-dihydroquinazolinones, which are amide-containing heterocyclic analogues, utilizes a microwave-assisted cascade reaction that is fast, flexible, and tolerates a variety of functional groups, producing moderate to excellent yields. nih.gov Similarly, the synthesis of complex poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) polymers via Ni(0)-mediated Yamamoto coupling has been accelerated from over 24 hours with conventional heating to just 30 minutes using microwave irradiation. researchgate.net These examples highlight the potential of microwave technology to be adapted for the efficient synthesis of this compound.
Mechanochemical Processes in Synthesis
Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical transformations, offers a sustainable and efficient alternative to traditional solvent-based synthesis. ucm.esbeilstein-journals.org These reactions are typically performed in the solid state or with minimal solvent (solvent-drop grinding), which significantly reduces waste and aligns with the principles of green chemistry. ucm.esrsc.org The high reagent concentrations and absence of solvation effects can lead to accelerated reactions and unique selectivity. ucm.es
The synthesis of primary amides, such as this compound, can be achieved through the ball milling of corresponding esters with a nitrogen source. A notable method involves milling an ester with calcium nitride (Ca₃N₂) and an indium(III) chloride catalyst in the presence of a small amount of ethanol (B145695). ucm.es This process has been shown to be effective for a variety of aromatic, heteroaromatic, and aliphatic esters, with yields often in the 70-90% range. ucm.es
A general procedure for this transformation is as follows:
An ester (1 mmol), calcium nitride (3 mmol), and indium(III) chloride (0.4 mmol) are added to a stainless steel milling jar with a steel ball. ucm.es
A small amount of ethanol (0.3 mL) is added as a liquid-assisted grinding additive. ucm.es
The mixture is milled at a specific frequency (e.g., 30 Hz) for a set time (e.g., 90 minutes). ucm.es
The product is then extracted using a standard workup procedure. ucm.es
Another efficient mechanochemical approach involves the activation of carboxylic acids with 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of triphenylphosphine (B44618) (PPh₃), followed by reaction with an amine. rsc.org This method is rapid, proceeds at room temperature, and is compatible with various functional groups, including those found in N-protected α-amino acids, yielding amides in moderate to excellent yields. rsc.org
Stereoselective Synthesis Approaches
Stereoselective synthesis is crucial when the target molecule contains chiral centers and only one stereoisomer is desired. For analogues of this compound that may contain stereocenters, controlling the three-dimensional arrangement of atoms is paramount. This often involves the use of chiral catalysts, auxiliaries, or starting materials to guide the reaction towards the formation of a specific stereoisomer.
While specific stereoselective syntheses for this compound are not extensively detailed in readily available literature, general strategies for creating chiral amides are well-established. For instance, in the synthesis of complex molecules like (3R,4S)-3-methoxy-4-methylaminopyrrolidine, key steps include Sharpless asymmetric dihydroxylation and acid-mediated amido cyclization to set the desired stereochemistry. researchgate.net
Modern methods often employ cascade reactions to construct complex chiral molecules efficiently. A stereoselective three-component cascade reaction has been developed to produce α-substituted 2,4-dienamides from propargyl alcohols, amines, and gem-difluorochloro ethane (B1197151) derivatives. lookchem.com Such strategies, which can create multiple bonds and stereocenters in a single operation, represent a powerful approach for accessing structurally diverse and stereochemically defined amide analogues. lookchem.com The challenge in these syntheses lies in controlling both chemo- and stereoselectivity, often requiring careful selection of catalysts and reaction conditions. nih.gov
Reaction Condition Optimization and Yield Enhancement
Optimizing reaction conditions is a critical step in chemical synthesis to maximize product yield, minimize reaction time, and reduce costs. For the synthesis of amides, key parameters that are often manipulated include temperature, solvent, catalyst, and base. researchgate.netnih.gov
A study on the direct amidation of esters under solvent-free conditions provides a clear example of optimization. researchgate.net The reaction of an ester with an amine was systematically evaluated under various conditions to maximize the amide yield.
Table 1: Optimization of Solvent-Free Amidation Conditions
| Entry | Catalyst (mol%) | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | IPrPd(allyl)Cl (solvent) | - | - | 98 |
| 2 | IPrPd(allyl)Cl | - | - | 90 |
| 3 | None | None | - | 3 |
| 4 | None | None | 150 | 32 |
| 5 | FeCl₃ (15) | K₂CO₃ | 150 | 39 |
| 6 | FeCl₃ (15) | NaH | 150 | 80 |
Data sourced from a study on iron(III) chloride-catalyzed direct amidation of esters. researchgate.net
As shown in the table, the reaction yield is highly dependent on the conditions.
Catalyst: The presence of a catalyst like IPrPd(allyl)Cl or FeCl₃ significantly increases the yield compared to the uncatalyzed reaction (compare entries 1 and 2 to 3). researchgate.net
Temperature: Increasing the temperature from ambient to 150°C dramatically improved the yield from 3% to 32% even without a catalyst or base (compare entries 3 and 4). researchgate.net
Base: The choice of base also plays a crucial role. While K₂CO₃ provided a modest increase in yield, switching to a stronger base like NaH resulted in a substantial enhancement, achieving an 80% yield under optimized conditions (compare entries 5 and 6). researchgate.net
Advanced strategies for reaction optimization now include the use of machine learning algorithms and bandit optimization models. nih.govnsf.gov These computational tools can efficiently explore a vast space of possible reaction conditions (e.g., different catalysts, ligands, solvents, and temperatures) to identify the optimal parameters for achieving the highest yield, saving significant time and resources compared to traditional one-variable-at-a-time optimization. nsf.govnsf.gov
Strategies for Derivatization and Structural Diversification
Chemical Modifications of the Phenyl Ring System
The 3,4-dimethoxyphenyl group is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of its two methoxy (B1213986) substituents. These groups direct incoming electrophiles primarily to the C-5 and C-6 positions, which are ortho and para to the activating groups.
The introduction of halogens, alkyl, and additional alkoxy groups onto the phenyl ring can significantly alter the electronic and steric properties of the molecule.
Halogenation: The activated nature of the veratrole (1,2-dimethoxybenzene) core makes it susceptible to halogenation under mild conditions. foodb.cawikipedia.org Bromination, for instance, can be readily achieved using reagents like N-Bromosuccinimide (NBS) or a combination of potassium bromate (B103136) and hydrobromic acid. wikipedia.orgchemicalbook.comoc-praktikum.de These reactions typically yield mono- or di-brominated products, with substitution occurring at the positions ortho or para to the methoxy groups. For 3-(3,4-dimethoxyphenyl)propanamide, this would correspond to the C-5 or C-6 positions of the phenyl ring.
Alkylation and Alkoxylation: Friedel-Crafts alkylation provides a direct method for introducing alkyl groups onto the aromatic ring. umkc.edu A common procedure involves reacting the substrate with a tertiary alcohol, such as t-butyl alcohol, in the presence of a strong acid catalyst like sulfuric acid. mnstate.educcsf.edumercer.edu The reaction proceeds via the formation of a carbocation electrophile which then attacks the electron-rich ring. Given the activating nature of the methoxy groups, the product is often more reactive than the starting material, which can sometimes lead to poly-alkylation. ccsf.edu The introduction of further alkoxy groups can be achieved using similar principles, though this is less common.
Table 1: Representative Phenyl Ring Modifications
| Modification Type | Reagents | Typical Position of Substitution |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | C-5 or C-6 |
| Bromination | KBrO₃ / HBr in Acetic Acid | C-5 and/or C-6 |
The incorporation of nitrogen-containing functional groups, such as nitro and amino moieties, is a common strategy in medicinal chemistry to introduce hydrogen bonding capabilities and alter polarity.
Nitration: The phenyl ring of this compound can be nitrated using standard electrophilic aromatic substitution conditions. Due to the high activation of the ring by the two methoxy groups, milder nitrating agents are often preferred to control the reaction and prevent over-nitration or oxidation. The nitro group (NO₂) is directed to the electron-rich positions ortho or para to the methoxy substituents.
Reduction to Amino Group: The resulting nitro-substituted derivative serves as a key intermediate for the synthesis of the corresponding amino compound. The nitro group is readily reduced to a primary amine (-NH₂) using a variety of established methods. Common reduction systems include catalytic hydrogenation (e.g., H₂ over a palladium catalyst), or the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). This two-step nitration-reduction sequence provides a reliable route to amino-functionalized derivatives on the phenyl ring.
Functionalization of the Propanamide Aliphatic Chain
The three-carbon aliphatic chain connecting the phenyl ring and the amide group provides another key site for structural modification, including functionalization at the alpha-carbon, chain extension, or cyclization.
The carbon atom adjacent to the amide carbonyl (the α-carbon) is a target for introducing new functional groups. A versatile strategy involves an initial halogenation at this position, followed by nucleophilic substitution. For example, α-bromination of the propanamide can be achieved using appropriate brominating agents, creating an electrophilic center. nih.govgoogle.comresearchgate.net This α-bromo intermediate can then react with various nucleophiles. To introduce an acetamido group, the bromo-derivative can be treated with an azide (B81097) source followed by reduction to form an α-amino group. Subsequent acylation of this amine with acetyl chloride or acetic anhydride (B1165640) yields the desired α-acetamido derivative.
Side-Chain Elongation and Cyclization Reactions
The propanamide chain can be used as a handle for either extending the molecule's length or for constructing new ring systems, significantly altering the compound's three-dimensional shape.
Side-Chain Elongation: A straightforward method to elongate the side chain involves the chemical reduction of the primary amide functionality to a primary amine. This converts the this compound into 3-(3,4-dimethoxyphenyl)propan-1-amine. This new primary amine can then serve as a nucleophile in a variety of subsequent reactions, such as coupling with another carboxylic acid to form a new, longer amide, thereby extending the chain.
Cyclization Reactions: The structure of this compound is ideally suited for intramolecular cyclization reactions to form fused heterocyclic systems. As a β-arylethylamide, it is a classic substrate for the Bischler-Napieralski reaction . organic-chemistry.orgnrochemistry.com Upon treatment with a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), the amide undergoes an intramolecular electrophilic aromatic substitution. wikipedia.orgjk-sci.com The cyclization occurs onto the electron-rich phenyl ring, leading to the formation of a 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, a core structure found in many alkaloids.
Table 2: Key Reactions of the Propanamide Aliphatic Chain
| Reaction Type | Key Intermediate/Substrate | Reagents | Product Type |
|---|---|---|---|
| α-Functionalization | α-Bromo-propanamide derivative | 1. NaN₃, 2. Reduction, 3. Ac₂O | α-Acetamido-propanamide |
Incorporation of Heterocyclic Ring Systems
Attaching new heterocyclic rings is a powerful strategy for structural diversification. This can be achieved by forming a new bond between a precursor of the title compound and a pre-formed heterocycle, or by constructing the heterocycle from a functional group on the parent molecule.
Synthesis of Thiophene (B33073) Derivatives: Thiophene rings can be incorporated by coupling a precursor like 3-(3,4-dimethoxy)cinnamic acid with a substituted 2-aminothiophene. The cinnamic acid is first converted to its more reactive acid chloride using thionyl chloride. This cinnamoyl chloride is then reacted with the amino group of the thiophene in the presence of a base like pyridine (B92270) to form a new amide bond, linking the dimethoxyphenyl moiety to the thiophene ring. ashdin.com The Gewald reaction is another versatile method for synthesizing substituted 2-aminothiophenes that can be used as building blocks in this approach. nih.govimpactfactor.org
Synthesis of Triazole Derivatives: Triazole rings can be introduced through several methods. One approach involves the synthesis of a chalcone (B49325) intermediate. For example, 3,4-dimethoxyacetophenone can be condensed with an aromatic aldehyde (like 4-methoxybenzaldehyde) to form 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone. mdpi.com This chalcone can then undergo a conjugate addition (aza-Michael reaction) with a nitrogen heterocycle like 1H-1,2,4-triazole to yield a 1,3-diaryl-3-(triazol-1-yl)propan-1-one derivative. mdpi.comthieme-connect.com Alternatively, chalcones can react with azides in a base-promoted oxidative cycloaddition to regioselectively form 1,2,3-triazoles. rsc.orgnih.govresearchgate.net
Pyrazolopyrimidine Conjugates
The pyrazolo[3,4-d]pyrimidine scaffold is a well-known purine (B94841) isostere and a privileged structure in medicinal chemistry, frequently associated with a range of biological activities, including anticancer and anti-inflammatory effects. mdpi.comnih.gov The general synthetic approach to pyrazolopyrimidine derivatives often involves the construction of a substituted pyrazole (B372694) ring followed by annulation of the pyrimidine (B1678525) ring. mdpi.comnih.gov
While direct conjugation of this compound with a pyrazolopyrimidine moiety has not been explicitly detailed in the reviewed literature, the synthesis of such hybrids is theoretically feasible. A plausible synthetic route could involve the initial conversion of this compound to its corresponding carboxylic acid, 3-(3,4-dimethoxyphenyl)propanoic acid. This acid could then be activated and coupled with an amino-functionalized pyrazolopyrimidine derivative. Alternatively, the propanamide side chain could be constructed from a pre-formed pyrazolopyrimidine core bearing a suitable functional group. The resulting conjugates would be of significant interest for biological evaluation, given the established pharmacological profiles of both the 3-(3,4-dimethoxyphenyl) motif and the pyrazolopyrimidine ring system.
Triazole, Thiadiazole, and Oxadiazole Derivatives
Heterocyclic rings such as triazoles, thiadiazoles, and oxadiazoles (B1248032) are prominent in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. mdpi.commdpi.comnih.gov The synthesis of derivatives of this compound incorporating these five-membered heterocycles represents a key strategy for structural diversification.
A direct synthetic route to triazole and thiadiazole derivatives starts from 3,4-dimethoxybenzoylthiosemicarbazide, a close structural analog of the target compound's precursor. researchgate.net Treatment of this thiosemicarbazide (B42300) with sodium hydroxide (B78521) yields 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol. Alternatively, reaction with acetyl chloride followed by sodium hydroxide treatment affords 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole. researchgate.net These core heterocyclic structures can then be further functionalized to generate a library of derivatives. For instance, acylation of the amino group on the thiadiazole ring or alkylation of the thiol group on the triazole ring can provide a range of substituted analogs. researchgate.net
Another approach involves the Michael addition of 1,2,4-triazole (B32235) to a chalcone precursor, such as 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone, to yield a triazole-containing propanone derivative. google.com This highlights the versatility of the dimethoxyphenyl scaffold in constructing triazole-containing compounds.
The synthesis of 1,3,4-oxadiazole (B1194373) derivatives typically proceeds through the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones. sigmaaldrich.comyoutube.com Starting from 3-(3,4-dimethoxyphenyl)propanoic acid hydrazide, reaction with various carboxylic acids followed by treatment with a dehydrating agent like phosphorus oxychloride can yield 2,5-disubstituted 1,3,4-oxadiazoles where one of the substituents is the 3-(3,4-dimethoxyphenyl)ethyl group.
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 3,4-Dimethoxybenzoylthiosemicarbazide | 1. NaOH | 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol | researchgate.net |
| 3,4-Dimethoxybenzoylthiosemicarbazide | 1. Acetyl chloride 2. NaOH | 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole | researchgate.net |
| 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone | 1,2,4-Triazole, Catalyst | 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | google.com |
Quinazolinone-Based Hybrids
The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer effects. mdpi.comnih.govsigmaaldrich.com The hybridization of the this compound structure with a quinazolinone moiety is a promising strategy for developing novel therapeutic agents.
While no direct synthesis of a this compound-quinazolinone hybrid is reported, established synthetic methods for quinazolinones provide a clear path for their creation. A common approach involves the condensation of a substituted anthranilic acid or its corresponding amide with a suitable reaction partner. researchgate.net For instance, 3-(3,4-dimethoxyphenyl)propanoic acid could be reacted with 2-aminobenzamide (B116534) in the presence of a coupling agent to form an intermediate that can then be cyclized to the corresponding 2-substituted quinazolin-4(3H)-one.
A notable example of a structurally related compound is 2-Methyl-6,7-dimethoxy-4(3H)-quinazolinone, the synthesis of which has been described in a patent. nih.gov This compound shares the same dimethoxy substitution pattern on the aromatic ring, suggesting that the 3-(3,4-dimethoxyphenyl) moiety is compatible with the reaction conditions required for quinazolinone synthesis. Furthermore, the synthesis of quinazolinone derivatives from 3',4'-dihydroxyphenyl-containing precursors has been reported, further supporting the feasibility of creating hybrids with the dimethoxyphenyl group. mdpi.com The anticonvulsant activity frequently observed in quinazolinone derivatives makes these hypothetical hybrids particularly interesting candidates for neurological drug discovery. nih.govmdpi.com
Piperidine-Containing Amides
The piperidine (B6355638) ring is a prevalent structural motif in many pharmaceuticals and natural products, often contributing to improved pharmacokinetic properties and biological activity. nih.gov The incorporation of a piperidine moiety into the this compound structure via an amide linkage is a straightforward derivatization strategy.
The most direct synthetic route to such compounds involves the formation of an amide bond between 3-(3,4-dimethoxyphenyl)propanoic acid and piperidine or a substituted piperidine derivative. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, and then reacting it with the desired piperidine. Alternatively, standard peptide coupling reagents like HATU can be employed to facilitate the amide bond formation directly from the carboxylic acid and the amine. nih.gov
While a specific synthesis of N-(3-(3,4-dimethoxyphenyl)propanoyl)piperidine was not found in the reviewed literature, the synthesis of the analogous N-[3-(3,4-Dimethoxyphenyl)propanoyl]pyrrole has been reported, demonstrating the viability of forming an amide with a nitrogen-containing heterocycle. researchgate.net Furthermore, the synthesis of more complex amides, such as (±)-N-(1,2-bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, showcases the utility of the dimethoxyphenyl scaffold in amide synthesis. mdpi.com Given the wide range of pharmacological activities associated with piperidine derivatives, these hybrid molecules hold potential for various therapeutic applications. ijnrd.org
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 3-(3,4-Dimethoxyphenyl)propanoic acid | Pyrrole, Coupling agent | N-[3-(3,4-Dimethoxyphenyl)propanoyl]pyrrole | researchgate.net |
| 1,2-Bis(3,4-dimethoxyphenyl)ethan-1-amine | 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanoyl chloride, Triethylamine | (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide | mdpi.com |
Tetrahydroisoquinoline Scaffolds
Tetrahydroisoquinoline (THIQ) is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. The fusion of the this compound framework with a THIQ ring system can be achieved through the well-established Pictet-Spengler reaction.
In this reaction, a β-arylethylamine is condensed with an aldehyde or ketone, followed by an acid-catalyzed cyclization. To create a THIQ derivative from this compound, the amide would first need to be reduced to the corresponding amine, 3-(3,4-dimethoxyphenyl)propan-1-amine. This amine could then be reacted with an appropriate aldehyde, such as formaldehyde (B43269) or a substituted aldehyde, in the presence of an acid catalyst to yield the desired tetrahydroisoquinoline. The substituents on the resulting THIQ ring would depend on the choice of the aldehyde and any subsequent modifications.
The dimethoxy-substituted phenyl ring is known to be amenable to the Pictet-Spengler reaction, often leading to high yields of the cyclized product. The resulting THIQ derivatives, bearing the 3,4-dimethoxyphenyl moiety, would be valuable candidates for screening against various biological targets, given the established pharmacological importance of both the THIQ and the dimethoxyphenyl scaffolds.
Structure-Activity Relationship (SAR) Studies in Derivative Design
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule and evaluating the resulting changes in potency and selectivity, researchers can identify key structural features required for a desired biological effect. For derivatives of this compound, SAR studies would focus on the impact of the substituents on the aromatic ring, modifications to the propanamide linker, and the nature of the appended heterocyclic systems.
Systematic Substituent Effects on Biological Activity
The 3,4-dimethoxy substitution pattern on the phenyl ring is a common feature in many biologically active compounds. SAR studies on derivatives of this compound would involve exploring the impact of altering these methoxy groups. For instance, converting them to hydroxyl groups, as seen in some quinazolinone inhibitors, can have a significant effect on activity, potentially by introducing new hydrogen bonding interactions with the biological target. mdpi.com
Furthermore, the introduction of other substituents, such as halogens or small alkyl groups, at different positions on the phenyl ring can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for a particular target. For example, in a series of quinazolinone-based hybrids, the presence and position of halogenated phenyl substituents were found to significantly affect their urease inhibition activity. researchgate.net Similarly, for triazole and thiadiazole derivatives, the nature of the acyl or alkyl groups attached to the heterocyclic ring has been shown to be a key determinant of their anti-inflammatory activity. researchgate.net A systematic exploration of these substituent effects is essential for the rational design of more potent and selective derivatives.
Pharmacophore Elucidation and Modifications for Target Selectivity
The structural framework of this compound serves as a versatile scaffold for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of derivatives with enhanced potency and target selectivity. The core pharmacophore can be conceptually divided into three key regions amenable to modification: the 3,4-dimethoxyphenyl ring, the propanamide linker, and the terminal amide group. Strategic alterations in these regions can significantly influence the compound's interaction with biological targets.
The 3,4-dimethoxy substitution pattern on the phenyl ring is a critical feature, often associated with interactions with various receptors and enzymes. The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, while the aromatic ring itself can engage in π-π stacking or hydrophobic interactions within a target's binding site. The relative positions of these methoxy groups are crucial for defining the orientation of the molecule within the binding pocket.
Derivatization strategies often involve the synthesis of analogues with altered substitution patterns on the phenyl ring to probe the electronic and steric requirements for optimal activity. For instance, replacing the methoxy groups with other substituents or altering their positions can modulate the compound's binding affinity and selectivity.
The propanamide linker provides a flexible connection between the aromatic ring and the terminal amide. Its length and conformational flexibility can be modified to optimize the spatial orientation of the key pharmacophoric elements. Shortening or lengthening the alkyl chain, or introducing conformational constraints such as double bonds, can impact the molecule's ability to adopt the bioactive conformation required for target engagement.
The terminal amide group is another key site for modification. The nitrogen and oxygen atoms can participate in hydrogen bonding, which is often a critical determinant of binding affinity. Substitution on the amide nitrogen allows for the introduction of various functionalities to explore additional binding interactions and to modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability.
A study on derivatives of the related 3-(3,4-dimethoxyphenyl)propenoic acid, where the propanamide is replaced by a propenoic acid and its amides, provides insights into the effects of such modifications. nih.gov In this research, various amides and hydrazides were synthesized from 3-(3,4-dimethoxyphenyl)propenoic acid chloride. nih.gov These derivatives were then evaluated for their biological activities, including anthelmintic effects. nih.gov The results indicated that specific substitutions on the amide nitrogen led to varying levels of activity, highlighting the importance of this position for biological function. nih.gov For example, certain derivatives displayed moderate anthelmintic activity against Nippostrongylus brasiliensis. nih.gov
Computational modeling and quantitative structure-activity relationship (QSAR) studies on related pharmacophores can further guide the rational design of new derivatives with improved target selectivity. For instance, pharmacophore models developed for inhibitors of enzymes like inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) often feature aromatic rings, hydrogen bond donors, and acceptors, which are all present in the this compound scaffold. nih.gov Such models can be used to predict the potential activity of novel derivatives and to prioritize their synthesis and biological evaluation.
The following table summarizes the biological activity of some derivatives of the related compound 3-(3,4-dimethoxyphenyl)propenoic acid, illustrating the impact of structural modifications on their biological profile. nih.gov
| Compound/Derivative | Modification from this compound | Biological Activity | Reference |
| Derivative II | Propanamide replaced by a substituted propenoic amide | 67.5% of the anthelmintic activity of levamisole (B84282) against Nippostrongylus brasiliensis | nih.gov |
| Derivative VI | Propanamide replaced by a different substituted propenoic amide | 63.5% of the anthelmintic activity of levamisole against Nippostrongylus brasiliensis | nih.gov |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the intrinsic properties of the molecule, governed by its electron distribution and geometry.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic properties of molecules. For 3-(3,4-Dimethoxyphenyl)propanamide, calculations, typically using the B3LYP functional with a 6-311G(d,p) basis set, can predict its most stable three-dimensional structure. researchgate.netnih.govopenaccesspub.orgmdpi.comnih.gov This process involves minimizing the molecule's energy by adjusting its bond lengths and angles.
The analysis provides crucial data on the molecule's geometric parameters. The aromatic ring is expected to be largely planar, while the propanamide side chain possesses significant flexibility. researchgate.net
Table 1: Predicted Geometrical Parameters of this compound using DFT This table presents hypothetical, yet scientifically plausible, data based on DFT studies of analogous molecules.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O (Amide) | ~1.24 Å |
| C-N (Amide) | ~1.35 Å | |
| C-O (Methoxy) | ~1.37 Å | |
| Bond Angle | O=C-N (Amide) | ~122.5° |
| C-C-C (Propyl Chain) | ~112.0° |
Furthermore, DFT is used to calculate the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across the molecule, identifying electron-rich and electron-deficient regions. researchgate.netnih.govnih.gov For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen and the oxygen atoms of the methoxy (B1213986) groups, indicating these are sites susceptible to electrophilic attack. mdpi.com Conversely, a positive potential (blue) would be located around the amide hydrogen, highlighting its role as a hydrogen bond donor. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's chemical reactivity and kinetic stability. mdpi.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethoxyphenyl ring, due to the electron-donating nature of the methoxy groups. The LUMO is likely distributed over the propanamide group, particularly the carbonyl carbon.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.netnih.gov From these energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com
Table 2: Predicted FMO Properties and Reactivity Descriptors This table presents hypothetical, yet scientifically plausible, data based on FMO studies of analogous molecules.
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.20 | Electron-donating ability (nucleophilicity) |
| LUMO Energy | -0.95 | Electron-accepting ability (electrophilicity) |
| Energy Gap (ΔE) | 5.25 | High kinetic stability |
| Hardness (η) | 2.625 | Resistance to charge transfer |
| Softness (S) | 0.190 | Propensity to accept electrons |
Conformational analysis is performed to explore the different spatial arrangements of a molecule that arise from rotation around its single bonds. ijpsr.com The flexible propanamide side chain of this compound allows it to adopt various conformations, some of which are more energetically stable than others. nih.gov
Computational methods can identify these low-energy conformers by systematically rotating the key dihedral angles and calculating the energy of each resulting structure. The primary rotatable bonds are within the propyl chain (Cα-Cβ and Cβ-Cγ) and the amide C-N bond. The stability of different conformers is influenced by factors such as steric hindrance and potential intramolecular hydrogen bonds between the amide proton and the methoxy oxygen atoms. nih.govresearchgate.net Studies on similar N-substituted acetamides have shown that gauche and cis conformers are often the most stable. nih.gov Understanding the preferred conformation is crucial as it dictates how the molecule presents itself for interaction with biological targets.
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. openmedicinalchemistryjournal.com This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.
Given the structural motifs of this compound, it can be screened in silico against various protein targets from non-human systems, such as parasites or bacteria, to predict potential bioactivity. mdpi.com For instance, natural products are often docked against validated drug targets in pathogens like Trypanosoma brucei (the causative agent of sleeping sickness) or Mycobacterium tuberculosis. mdpi.commdpi.com
Plausible targets for this compound could include enzymes essential for parasite or bacterial survival, such as trypanothione (B104310) reductase or rhodesain from T. brucei, or penicillin-binding proteins from bacteria. mdpi.commdpi.com Virtual screening would involve docking the compound into the active site of these proteins and ranking its potential efficacy based on the predicted binding affinity.
Once a potential target is identified, molecular docking provides a detailed picture of the binding mode. This includes the specific amino acid residues in the protein's active site that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking). mdpi.com
For example, in a hypothetical docking with Trypanosoma brucei rhodesain, the dimethoxyphenyl ring of the ligand could form π-π stacking interactions with aromatic residues like Tryptophan (Trp) in the binding pocket. The amide group is a key functional group for forming hydrogen bonds; the carbonyl oxygen can act as a hydrogen bond acceptor with residues like Cysteine (Cys) or Glycine (Gly), while the N-H group can act as a hydrogen bond donor. mdpi.com
The strength of this interaction is quantified by a docking score, typically expressed in kcal/mol, where a more negative value indicates a stronger, more favorable binding interaction. mdpi.comnih.gov To further refine this prediction, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be employed to calculate the binding free energy, offering a more accurate assessment of the ligand's affinity for the target. nih.govbiorxiv.org
Table 3: Hypothetical Docking Interaction of this compound with a Non-Human Target (e.g., T. brucei Rhodesain) This table presents a hypothetical, yet scientifically plausible, scenario based on docking studies of similar compounds.
| Interacting Residue | Type of Interaction | Ligand Moiety Involved | Predicted Distance (Å) |
|---|---|---|---|
| Trp26 | π-π Stacking | Dimethoxyphenyl Ring | ~4.5 |
| Gly66 | Hydrogen Bond (Acceptor) | Amide Carbonyl (C=O) | ~2.9 |
| Cys25 | Hydrogen Bond (Donor) | Amide N-H | ~3.1 |
| Leu67 | Hydrophobic | Propyl Chain | ~3.8 |
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-(3,4-Dimethoxyphenyl)propionic acid |
| Tryptophan |
| Cysteine |
| Glycine |
| Leucine |
Virtual Screening Methodologies
Virtual screening (VS) is a cornerstone of modern drug discovery, allowing researchers to computationally screen vast libraries of chemical compounds to identify those most likely to bind to a drug target, typically a protein or enzyme. This process significantly narrows down the candidates for experimental testing. VS can be broadly categorized into structure-based (SBVS) and ligand-based (LBVS) approaches.
When the three-dimensional structure of a biological target is known, SBVS methods like molecular docking are employed. However, when the target's structure is unknown, LBVS methods become crucial. LBVS operates on the similarity principle: molecules that are structurally or electronically similar to a known active ligand are also likely to be active.
Key LBVS techniques include:
Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. By creating a pharmacophore model from one or more known active molecules, entire databases can be rapidly searched for compounds that match this electronic and steric profile. nih.gov
Similarity Searching: This method uses a known active compound as a query to search a database for molecules with similar features. Similarity is calculated based on 2D fingerprints or 3D shape and electronic properties.
Hybrid protocols that combine pharmacophore screening with molecular docking are often used to refine hit lists and improve the accuracy of predictions. nih.gov Large chemical databases such as ZINC, ChEMBL, and PubChem serve as the source for these screening campaigns. Notably, the parent compound, 3-(3,4-dimethoxyphenyl)propionic acid, is listed in the ZINC15 database, making it and its derivatives accessible for virtual screening initiatives. nih.gov
Cheminformatics Approaches in Compound Analysis
Cheminformatics involves the use of computational methods to analyze and interpret chemical data, transforming it into usable knowledge. For a compound like this compound, cheminformatics can predict its physicochemical properties and assess its drug-likeness without the need for initial synthesis and experimentation.
This analysis relies on the calculation of molecular descriptors , which are numerical values that encode different aspects of a molecule's structure and properties. While a specific data-rich entry for this compound is not available, the properties of its well-documented parent acid can be used for illustration. sigmaaldrich.com
Key molecular descriptors include:
Molecular Weight (MW): The mass of one mole of the substance.
LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which measures a compound's lipophilicity (hydrophobicity). This is a critical factor in predicting a drug's absorption and distribution.
Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule. TPSA is a good predictor of a drug's ability to permeate cell membranes.
Number of Hydrogen Bond Donors and Acceptors: These counts are crucial for predicting binding interactions with biological targets.
These descriptors are fundamental to Lipinski's Rule of Five , a widely used guideline to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. Cheminformatics tools also enable the clustering of large chemical datasets based on structural and physicochemical similarities, helping to identify novel scaffolds and explore chemical diversity. nih.govmdpi.com
The table below shows computed properties for the parent compound, 3-(3,4-dimethoxyphenyl)propionic acid, which illustrate the type of data generated in a cheminformatics analysis. nih.gov
| Property | Value |
| Molecular Formula | C11H14O4 |
| Molecular Weight | 210.23 g/mol |
| XLogP3 | 1.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 55.8 Ų |
| CAS Number | 2107-70-2 |
Pharmacological and Biological Investigations Non Human and in Vitro Contexts
Enzyme Modulation and Inhibition Studies
Phosphodiesterase (PDE) Inhibition (e.g., PDE-4)
Currently, there is a lack of specific published research detailing the direct inhibitory effects of 3-(3,4-Dimethoxyphenyl)propanamide on phosphodiesterase enzymes, including the PDE-4 subtype.
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition
The potential for compounds structurally related to this compound to inhibit cholinesterases has been an area of scientific inquiry. Studies often involve the synthesis of new derivatives to explore their activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the cholinergic system. nih.govmdpi.com The inhibition of these enzymes is a key strategy in the symptomatic treatment of neurodegenerative conditions. researchgate.netnih.gov While various novel synthetic inhibitors are continuously being developed and evaluated, specific kinetic data and IC50 values for the direct inhibition of AChE and BChE by this compound are not available in the reviewed literature. nih.govmdpi.comresearchgate.netnih.gov
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for developing agents for hyperpigmentation disorders. nih.govmdpi.com Research in this area has included the synthesis and evaluation of numerous compounds for their anti-tyrosinase activity. nih.govresearchgate.net For instance, studies have shown that specific substitution patterns on aromatic rings can significantly influence the inhibitory potency against mushroom tyrosinase. nih.govresearchgate.net However, detailed studies quantifying the specific tyrosinase inhibitory activity of this compound, including IC50 values, are not present in the available scientific literature.
Alpha-Glucosidase Inhibition
Inhibition of alpha-glucosidase is a therapeutic approach for managing conditions related to carbohydrate metabolism. At present, specific research data on the in vitro alpha-glucosidase inhibitory activity of this compound has not been reported in published studies.
Kinase Inhibition (e.g., Orai1 Calcium Channels, non-human cellular context)
The modulation of ion channels, such as Orai1 calcium channels, represents a target for therapeutic intervention in various pathologies. However, the scientific literature does not currently contain specific studies investigating the inhibitory effects of this compound on Orai1 calcium channels or other kinases in a non-human cellular context.
DNA Gyrase Inhibition
DNA gyrase is an essential bacterial enzyme and a validated target for antibacterial agents. Investigations into new inhibitors are ongoing. Despite this, there is no available research documenting the evaluation of this compound for its potential to inhibit DNA gyrase.
Other Enzyme Target Engagements
Currently, there is a notable absence of published research detailing the specific engagement of this compound with various enzyme targets in non-human and in vitro settings. While structurally related compounds have been investigated for their inhibitory effects on enzymes such as tyrosinase and urease, no such studies have been specifically reported for this compound.
Antioxidant Activity Profiling
Detailed profiling of the antioxidant activity of this compound is also absent from the current body of scientific literature.
There are no published studies that have evaluated the radical scavenging activity of this compound using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. As a result, the half-maximal inhibitory concentration (IC50) values, which indicate the antioxidant potency of a compound, have not been determined for this compound.
Oxidative Stress Mitigation in Non-Human Cell Models
Research in non-human cell models has demonstrated the potential of certain compounds to mitigate oxidative stress. For instance, Parishin C (PaC) has been shown to improve cell damage under lipopolysaccharide (LPS) stimulation by inhibiting oxidative stress and inflammation mdpi.com. Oxidative stress is a key factor in neurodegenerative diseases, and neuroprotective agents are often evaluated for their ability to counteract neuronal reactive oxygen species (ROS) mdpi.com. PaC's ability to regulate oxidative stress provides a basis for its potential application in managing such conditions mdpi.com.
In studies using mouse hippocampal neurons (HT22) and microglia (BV2) stimulated with LPS, PaC demonstrated a protective effect against oxidative stress-induced cell damage mdpi.com. This effect is crucial as oxidative stress can damage proteins, lipids, and DNA, leading to cell death and triggering inflammatory responses that further accelerate cellular damage mdpi.com. Another study highlighted that 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) was associated with a significant reduction in the formation of intracellular reactive oxygen species in LPS-stimulated BV2 microglial cells nih.govresearchgate.net.
A novel in vitro model of oxidative stress using human prostate cells (PNT2) injured with 2,2-diphenyl-1-picrylhydrazyl (DPPH) has been developed to screen antioxidants. This model revealed that DPPH activated ROS production at lower doses, while higher doses led to cell death signals mdpi.com.
Anti-inflammatory Mechanism Research (Non-Human Animal Models and In Vitro)
The anti-inflammatory properties of various compounds have been extensively studied in non-human and in vitro settings. These investigations often focus on the modulation of key signaling pathways and the production of inflammatory mediators.
For example, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), a bioactive component found in kimchi, has been shown to alleviate levels of pro-inflammatory mediators and cytokines in lipopolysaccharide (LPS)-stimulated BV2 microglial cells researchgate.net. Similarly, the synthetic chalcone (B49325) E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone has demonstrated significant anti-inflammatory effects in RAW264.7 macrophages, Jurkat T-lymphocytes, and HK-2 epithelial cells, which are mediated through the induction of heme oxygenase-1 (HO-1) nih.gov.
A key aspect of anti-inflammatory research is the modulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). TNF-α is a central player in the inflammatory cascade, and its overproduction is linked to several chronic inflammatory diseases researchgate.netmdpi.com.
The inhibition of TNF-α is a primary target for many anti-inflammatory therapies. TNF-α antagonists, which include monoclonal antibodies and soluble receptors, work by neutralizing soluble TNF-α or blocking its receptors nih.govnih.gov. This blockade disrupts the pro-inflammatory signaling pathways regulated by TNF-α and its subordinate cytokines, effectively interrupting the cycle of inflammation mdpi.com.
Research has also shown that certain compounds can suppress the production of TNF-α in various models. For instance, dehydrodiconiferyl alcohol (DHCA) reduced the production of TNF-α in a murine macrophage cell line and showed therapeutic effects in a mouse model of colitis by suppressing TNF-α production researchgate.net. Similarly, 17-O-acetylacuminolide (AA) markedly reduced TNF release in the serum of mice in an in vivo model of acute inflammation plos.org.
The anti-inflammatory effects of various compounds are often mediated through their intervention in specific cellular signaling pathways. Key pathways involved in the inflammatory response include the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt pathways.
Studies on 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) in LPS-stimulated BV2 microglial cells revealed that its anti-inflammatory effects are exerted by blocking the NF-κB, MAPK, and PI3K/Akt signaling pathways nih.govresearchgate.net. HDMPPA inhibited LPS-induced NF-κB activation by preventing the degradation and phosphorylation of IκB-α nih.govresearchgate.net. Furthermore, it suppressed the phosphorylation of MAPKs and Akt nih.govresearchgate.net.
The NF-κB pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory agents nih.govmdpi.com. For example, flavonoids have been shown to exert anti-inflammatory effects by reducing the activities of p65 NF-κB and p38 MAPK mdpi.com. Similarly, curcumin suppresses the activity of NF-κB, leading to the inhibition of inflammatory cytokine production mdpi.com.
The PI3K/Akt pathway is another critical signaling cascade that modulates macrophage activation and polarization mdpi.com. Natural compounds can exhibit anti-inflammatory activity by modulating this pathway in macrophage cells mdpi.com.
Antiproliferative and Cytotoxic Effects (In Vitro Cancer Cell Lines)
The antiproliferative and cytotoxic effects of various compounds have been investigated in a range of in vitro cancer cell lines, demonstrating their potential as anticancer agents.
For instance, chalcones, a class of natural compounds, have shown significant antiproliferative activity against colorectal and prostatic cancer cells nih.gov. Specifically, indolyl chalcone 10 exhibited excellent activity with IC50 values of less than 50 nM in these cell lines nih.gov. Similarly, novel nitro-substituted hydroxynaphthanilides have demonstrated antiproliferative effects against THP-1 and MCF-7 cancer cells mdpi.com.
The cytotoxic effects of these compounds are often evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability nih.govjabonline.in.
Beyond inhibiting proliferation, some compounds also demonstrate the ability to impede the migration and invasion of cancer cells, which are crucial processes in metastasis.
Studies have shown that certain small molecules can suppress the motility, migration, and invasion of breast and prostate cancer cells in vitro nih.gov. For example, dihydroxynaphthyl aryl ketones have been evaluated for their cytotoxic activity against DU-145 (prostate), T24 (bladder), and MCF-7 (breast) cancer cell lines, with some compounds showing a concentration-dependent decrease in cell proliferation and a loss of migration ability in T24 cells researchgate.net.
The inhibition of cell migration has also been observed with Parvifloron D in triple-negative breast cancer cells mdpi.com. Furthermore, nucleobase-modified polyamidoamine-mediated p53 gene delivery has been shown to suppress the cell migration and invasion of HeLa cancer cells nih.gov.
The molecular mechanisms underlying these effects can involve the regulation of pathways such as p53/Akt/JNK, which can control proliferation, migration, and invasion in cancer cells mdpi.com.
A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Apoptosis is a desirable mode of action for cancer therapies as it eliminates tumor cells in a controlled manner waocp.org.
Several natural phenolic compounds, such as curcumin and resveratrol, have been shown to induce apoptosis in various human tumor cell lines waocp.org. The induction of apoptosis is often characterized by nuclear fragmentation and chromatin condensation nih.gov.
In studies on non-small cell lung cancer cells, the diarylpentanoid MS13 was found to induce apoptosis through the activation of caspase-3 nih.gov. Caspases are a family of proteases that play a central role in the execution phase of apoptosis fucoidan-life.com. The activation of executioner caspases like caspase-7 is a key event in the apoptotic process fucoidan-life.com.
Antimicrobial compounds from Streptomyces fildesensis have also demonstrated the ability to induce apoptosis in human cancer cell lines, mediated by caspase activation and a decrease in mitochondrial membrane potential mdpi.com. The induction of apoptosis can be triggered through intrinsic pathways involving the mitochondria or extrinsic pathways initiated by death receptors mdpi.com.
Analytical and Spectroscopic Characterization Methodologies
Spectroscopic Techniques for Structure Elucidation
Spectroscopic methods are paramount in the structural determination of organic molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its chemical structure can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. It provides information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-(3,4-Dimethoxyphenyl)propanamide is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the 3,4-dimethoxyphenyl group typically appear in the downfield region, generally between 6.7 and 6.9 ppm. docbrown.infoyoutube.com These signals often present as a complex splitting pattern due to coupling between adjacent protons on the benzene (B151609) ring.
The two methoxy (B1213986) groups (-OCH₃) are expected to produce sharp singlet signals around 3.8 ppm. wisc.edu The protons of the propyl chain will appear as multiplets in the upfield region. The methylene (B1212753) group adjacent to the aromatic ring (Ar-CH₂) would likely resonate around 2.8-2.9 ppm as a triplet, being deshielded by the aromatic ring. The methylene group adjacent to the amide carbonyl group (-CH₂-CONH₂) is expected to appear as a triplet around 2.2-2.4 ppm. youtube.com The protons of the primary amide group (-CONH₂) typically appear as a broad singlet between 5.0 and 8.0 ppm, and their chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding. docbrown.infoyoutube.com
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom in a unique chemical environment. The carbonyl carbon of the amide group is the most deshielded, appearing far downfield, typically in the range of 172-175 ppm. docbrown.info The carbon atoms of the aromatic ring will resonate in the region of 110-150 ppm. The carbons bearing the methoxy groups are expected around 148 and 149 ppm, while the other aromatic carbons will appear at approximately 111, 112, and 120 ppm. chemicalbook.com The methoxy group carbons themselves will show signals around 55-56 ppm. scielo.org.za The carbons of the propyl chain will appear in the upfield region, with the carbon attached to the aromatic ring (Ar-CH₂) at approximately 30-35 ppm and the carbon adjacent to the carbonyl group (-CH₂-CONH₂) at around 35-40 ppm. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ar-H | 6.7 - 6.9 | 111 - 120 |
| -OCH₃ | ~3.8 (s) | ~56 |
| Ar-CH₂- | ~2.85 (t) | ~32 |
| -CH₂-CO | ~2.3 (t) | ~38 |
| -CONH₂ | 5.0 - 8.0 (br s) | - |
| C=O | - | ~174 |
| Ar-C-O | - | ~148 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.
The primary amide group gives rise to several distinct peaks. The N-H stretching vibrations are typically observed as two bands in the region of 3350 and 3180 cm⁻¹, characteristic of a primary amide. docbrown.infotsijournals.com A strong absorption band corresponding to the C=O stretching vibration of the amide (Amide I band) is expected around 1640-1680 cm⁻¹. docbrown.info The N-H bending vibration (Amide II band) usually appears around 1620-1650 cm⁻¹.
The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the methoxy groups are expected to appear as strong bands in the 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹ regions. chemicalbook.com The C-H stretching of the aliphatic propyl chain will be observed in the 2850-2960 cm⁻¹ range. docbrown.info
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretching | 3350 and 3180 (two bands) |
| Amide C=O | Stretching (Amide I) | 1640 - 1680 |
| Amide N-H | Bending (Amide II) | 1620 - 1650 |
| Aromatic C-H | Stretching | >3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Aryl C-O | Stretching | 1200 - 1250 |
Mass Spectrometry (MS, HRMS, EIMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
In Electron Ionization Mass Spectrometry (EIMS), the molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition.
The fragmentation pattern in EIMS can provide valuable structural information. A common fragmentation pathway for amides is the alpha-cleavage, leading to the loss of the alkyl group attached to the carbonyl carbon. libretexts.org For this compound, a prominent fragment would be the tropylium-like ion resulting from the cleavage of the bond between the benzyl (B1604629) carbon and the adjacent methylene group, leading to a peak at m/z 151, corresponding to the 3,4-dimethoxybenzyl cation. docbrown.info Another characteristic fragmentation would be the McLafferty rearrangement, if applicable, although it is more common in longer-chain amides. libretexts.org The base peak in the mass spectrum of propanamide itself is at m/z 44, corresponding to the [CONH₂]⁺ ion, which may also be a significant fragment for this compound. docbrown.info
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene ring. The 3,4-dimethoxyphenyl chromophore would likely exhibit a primary absorption band (π → π* transition) around 200-230 nm and a secondary, less intense band around 270-290 nm. researchgate.netyoutube.com The presence of the auxochromic methoxy groups can cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted benzene. youtube.com
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. For a moderately polar compound like this compound, a reversed-phase HPLC method would be suitable.
A typical reversed-phase HPLC setup would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is gradually increased, would likely provide good separation and peak shape. Detection is commonly performed using a UV detector, set at one of the absorption maxima of the compound, for instance, around 280 nm. This method would allow for the determination of the purity of this compound by detecting and quantifying any impurities present.
X-Ray Diffraction Analysis for Solid-State Structure
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Table 3: Illustrative Single-Crystal X-Ray Diffraction Data for a Related Compound: (3,4-dimethoxybenzylidene)propanedinitrile
| Parameter | Value irphouse.com |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.5726 (4) |
| b (Å) | 8.9178 (4) |
| c (Å) | 9.2334 (5) |
| α (°) ** | 93.832 (4) |
| β (°) | 104.641 (4) |
| γ (°) | 110.379 (5) |
| Volume (ų) ** | 556.88 (6) |
| Z | 2 |
| Radiation type | MoKα |
| Wavelength (Å) | 0.71073 |
Note: This data is for an illustrative compound and not this compound.
Elemental Analysis
Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared with the theoretically calculated values based on the compound's molecular formula to confirm its elemental composition and purity.
For this compound, with the molecular formula C₁₁H₁₅NO₃, the theoretical elemental composition can be calculated. The experimental values would be obtained from an elemental analyzer, where a small, precisely weighed sample of the purified compound is combusted in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified to determine the percentage of each element.
Table 4: Elemental Analysis Data for this compound (C₁₁H₁₅NO₃)
| Element | Theoretical % |
| Carbon (C) | 63.14% |
| Hydrogen (H) | 7.23% |
| Nitrogen (N) | 6.70% |
| Oxygen (O) | 22.93% |
Note: Experimental values would need to be determined through analysis of a purified sample.
For comparison, the elemental analysis of the related compound (3,4-dimethoxybenzylidene)propanedinitrile (C₁₂H₁₀N₂O₂) was reported with the following results: Calculated: C, 67.28%; H, 4.71%; N, 13.08%. Found: C, 67.25%; H, 4.67%; N, 13.12%. irphouse.com The close agreement between the calculated and found values confirms the elemental composition of that sample.
Titration Analysis
Titration is a quantitative chemical analysis method used to determine the concentration of an identified analyte. For a compound like this compound, which contains a weakly basic amide functional group, non-aqueous acid-base titration is a suitable method for quantification.
In this procedure, a weighed amount of the sample is dissolved in a non-aqueous solvent, typically a glacial acetic acid. This solvent enhances the basicity of the amide group. The solution is then titrated with a standardized solution of a strong acid in a non-aqueous medium, such as perchloric acid in dioxane or acetic acid.
The endpoint of the titration can be determined potentiometrically, using a pH meter with a suitable electrode system, or by using a visual indicator that changes color at the equivalence point in the non-aqueous medium (e.g., crystal violet). The volume of the titrant required to reach the endpoint is used to calculate the purity of the this compound sample. This method is particularly useful for quality control purposes to ensure the compound meets a specific purity standard.
Table 5: General Parameters for Non-Aqueous Titration of an Amide
| Parameter | Description |
| Analyte | This compound |
| Solvent | Glacial Acetic Acid |
| Titrant | Standardized Perchloric Acid in Dioxane or Acetic Acid |
| Endpoint Detection | Potentiometric or Visual Indicator (e.g., Crystal Violet) |
Future Directions and Research Perspectives
Exploration of Novel Synthetic Pathways and Green Chemistry Innovations
The synthesis of 3-(3,4-dimethoxyphenyl)propanamide and its derivatives has traditionally involved methods such as the reaction of 3-(3,4-dimethoxyphenyl)propenoic acid chloride with appropriate amines or hydrazides in solvents like benzene (B151609) or toluene (B28343). nih.gov However, the future of its synthesis is increasingly pointing towards green chemistry principles, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. samipubco.comjocpr.com
Innovations in this area could involve several key strategies:
Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a primary goal. jocpr.comchemistryjournals.net
Catalysis: The use of biocatalysis or heterogeneous catalysis could streamline reactions, reduce waste, and allow for easier catalyst recycling. jddhs.com
Energy Efficiency: Microwave-assisted synthesis and flow chemistry are modern techniques that can significantly reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.netjddhs.com
Mechanochemistry: A notable green approach has been demonstrated in the synthesis of a precursor chalcone (B49325), 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone, through a solvent-free grinding process using a mortar and pestle. mdpi.com This method avoids bulk solvents, a major source of chemical waste, and represents a significant step towards more environmentally benign production. mdpi.com
Future research will likely focus on adapting such green methodologies to the direct synthesis of this compound, enhancing both the sustainability and efficiency of its production. samipubco.com
Advanced Design of Biologically Active Derivatives Through Integrated Computational Approaches
While this compound itself is a subject of study, its core structure serves as a valuable scaffold for creating novel, biologically active derivatives. The integration of computational chemistry with synthetic organic chemistry provides a powerful paradigm for designing these new molecules with enhanced precision.
Advanced computational approaches could include:
Quantitative Structure-Activity Relationship (QSAR): By analyzing how changes in the molecular structure of derivatives affect their biological activity, QSAR models can predict the potency of new, unsynthesized compounds. This allows researchers to prioritize the synthesis of candidates with the highest probability of success.
Molecular Docking: This technique simulates the interaction between a molecule and the binding site of a target protein. It can be used to predict the binding affinity and orientation of novel derivatives of this compound to specific biological targets, guiding the design of more potent and selective compounds.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model based on active derivatives can be used as a template to design new molecules that fit the model and are likely to be active.
For instance, various amide derivatives of the related 3-(3,4-dimethoxyphenyl)acrylic acid have been synthesized and tested for antioxidant and anti-inflammatory properties. japsonline.com Computational tools could be applied to this existing data to build predictive models, accelerating the discovery of derivatives with superior therapeutic potential.
Untapped Biological Targets and Mechanistic Studies in Non-Human Systems
Initial research into the biological effects of compounds related to this compound has revealed activity in non-human systems, hinting at untapped potential. A study on derivatives of the corresponding propenoic acid identified notable anthelmintic (anti-worm) activity against the nematode Nippostrongylus brasiliensis. nih.gov
Specifically, two derivatives showed significant efficacy, possessing 67.5% and 63.5% of the activity of the standard anthelmintic drug, levamisole (B84282). nih.gov The same study also investigated the effects of these compounds in meat hybrid roosters, where some derivatives influenced growth rates, although with unfavorable feed conversion indices. nih.gov Importantly, the tested compounds were found to be ineffective as antibacterials and were not mutagenic. nih.gov
These findings open up several avenues for future research:
Mechanism of Action: The molecular basis for the observed anthelmintic activity is unknown. Mechanistic studies are needed to identify the specific biological target within the nematode that the compounds interact with.
Broadening the Scope: Investigating the efficacy of these compounds against a wider range of parasitic nematodes affecting livestock or other animals could uncover further applications.
Structural Optimization: Understanding the mechanism would allow for the targeted design of more potent and selective anthelmintic agents based on the this compound scaffold.
Table 1: Biological Activity of Related 3-(3,4-Dimethoxyphenyl)propenoic Acid Derivatives in Non-Human Systems Data sourced from a study on amide and hydrazide derivatives of 3-(3,4-dimethoxyphenyl)propenoic acid. nih.gov
| Test System | Activity Type | Results |
|---|---|---|
| Nippostrongylus brasiliensis (nematode) | Anthelmintic | Derivative II: 67.5% activity of levamisol standard |
| Nippostrongylus brasiliensis (nematode) | Anthelmintic | Derivative VI: 63.5% activity of levamisol standard |
| Meat Hybrid Roosters | Growth Promotion | Compounds I, VII, VIII, IX showed increased growth indices |
| Meat Hybrid Roosters | Feed Conversion | Unfavorable conversion indices observed |
| Bacteria | Antibacterial | Ineffective |
| Ames Test | Mutagenicity | Not mutagenic |
Development as Chemical Probes for Biological Pathway Elucidation
The core structure of this compound makes it a candidate for development into chemical probes—specialized molecules used to study and identify the function of proteins and biological pathways. A key example is seen with the closely related compound, 3-(3,4-dimethoxyphenyl)propionic acid. This acid was used in the screening of short-chain fatty acid derivatives to identify molecules capable of inducing γ-globin gene expression, a process relevant to erythropoiesis (red blood cell production). sigmaaldrich.com
This demonstrates that the 3-(3,4-dimethoxyphenyl)propyl scaffold can be used as a starting point to create tools for:
Target Identification: By modifying the propanamide with reactive groups or reporter tags (like fluorescent dyes), it can be used to "fish" for and identify its binding partners within a cell.
Pathway Analysis: A selective probe can be used to activate or inhibit a specific protein in a biological pathway, allowing researchers to observe the downstream consequences and thus elucidate the pathway's function.
Assay Development: Probes based on this structure could be used to develop high-throughput screening assays to find other molecules that modulate a particular biological process.
Future work could focus on synthesizing a library of this compound derivatives to screen for new biological activities, with the ultimate aim of converting active "hits" into high-fidelity chemical probes.
Integration with Natural Product Chemistry and Biosynthesis Research
The 3-(3,4-dimethoxyphenyl) moiety is a structural motif found in a variety of natural products, suggesting that this compound can be viewed as a synthetic analog of naturally occurring compounds. For example, 3-(3,4-dimethoxyphenyl)propionic acid has been reported in the plant Stellaria dichotoma, and the related alcohol, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, is a natural product isolated from the medicinal plant Zingiber cassumunar. nih.govmedchemexpress.com
This connection to natural product chemistry suggests several research directions:
Biomimetic Synthesis: The biosynthetic pathways of related natural compounds can inspire more efficient and novel laboratory syntheses of this compound and its derivatives.
Semi-synthesis: Naturally occurring precursors containing the 3,4-dimethoxyphenyl group could be isolated and chemically modified to produce novel derivatives, combining the structural diversity of nature with the precision of synthetic chemistry.
Exploring Natural Sources: A systematic search for this compound itself in plants or microorganisms could reveal if it is a yet-undiscovered natural product, which would open new avenues for biosynthesis and fermentation-based production.
Potential Applications in Agriculture and Veterinary Medicine
Emerging research points towards potential applications for derivatives of this compound in both agriculture and veterinary medicine.
In veterinary medicine, the most direct evidence comes from the demonstrated anthelmintic activity of related derivatives against Nippostrongylus brasiliensis, a parasitic nematode. nih.gov This suggests a potential role as a lead structure for developing new treatments for parasitic infections in livestock and companion animals. Furthermore, while the initial growth promotion effects in roosters were coupled with poor feed conversion, this indicates a clear biological effect that could potentially be refined and optimized through further structural modification. nih.gov
In agriculture, while direct testing of the propanamide is limited, related molecular structures offer clues to its potential. For example, a derivative of 1-(3,4-dimethoxyphenyl)propan-1-one (B16214) containing a 1,2,4-triazole (B32235) unit is noted to be related to compounds with known herbicide, fungicide, and bactericide activity. mdpi.com This suggests that the 3-(3,4-dimethoxyphenyl) scaffold could be a valuable starting point for developing new agrochemicals. Future research could involve synthesizing and screening a library of this compound derivatives for activity against common agricultural pests, plant pathogens, and weeds.
Q & A
Basic: What are the common synthetic routes for 3-(3,4-dimethoxyphenyl)propanamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling a 3,4-dimethoxyphenyl derivative (e.g., 3,4-dimethoxyphenethylamine) with a propanoyl chloride or anhydride under basic conditions. For example, in related compounds (e.g., 15d in ), THF was used as a solvent with NaHCO₃ to facilitate amide bond formation. Key optimization steps include:
- Temperature control : Maintaining 0–5°C during acyl chloride addition to minimize side reactions.
- Stoichiometry : A 1.2:1 molar ratio of acylating agent to amine ensures complete conversion.
- Workup : Acid-base extraction (e.g., HCl wash to remove unreacted amine) followed by recrystallization (e.g., ethanol/water) improves purity .
Advanced: How can discrepancies in NMR spectral data for this compound derivatives be resolved during structural elucidation?
Answer:
Contradictions often arise from conformational flexibility or solvent effects. For example, in , compound 15d exhibited distinct ¹H-NMR signals (δ 2.85–3.10 ppm for CH₂ groups), which may overlap in polar solvents. To resolve ambiguities:
- Variable Temperature NMR : Analyze at 25°C vs. −20°C to identify dynamic rotational barriers in the propanamide backbone.
- COSY/HSQC : Correlate coupling patterns (e.g., methoxy groups at δ 3.75–3.85 ppm) to adjacent protons.
- Computational modeling : Compare experimental data with DFT-calculated shifts (e.g., using Gaussian09) to validate assignments .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?
Answer:
- ¹H/¹³C-NMR : Identify methoxy (δ ~3.75–3.85 ppm, singlet) and amide protons (δ ~6.5–7.5 ppm, broad). Carbon signals for the carbonyl group appear at δ ~170 ppm .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺, with fragmentation patterns (e.g., loss of methoxy groups) aiding structural confirmation .
Advanced: How can researchers assess the biological activity of this compound derivatives, particularly in enzyme inhibition studies?
Answer:
- Enzyme assays : Use fluorogenic substrates (e.g., ’s chromogenic probes) to measure inhibition kinetics. For example, monitor trypsin-like protease activity at λₑₓ/λₑₘ = 380/460 nm.
- Dose-response curves : Calculate IC₅₀ values (e.g., 15d showed activity at 10–50 μM) and compare with control inhibitors.
- Molecular docking : Simulate binding to enzyme active sites (e.g., using AutoDock Vina) to rationalize structure-activity relationships (SAR) .
Advanced: What strategies address low solubility of this compound in aqueous assays?
Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins.
- Pro-drug modification : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo to release the active compound.
- Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) at concentrations below critical micelle levels .
Basic: How can researchers validate the purity of this compound post-synthesis?
Answer:
- HPLC : Use a C18 column with UV detection at 254 nm. A sharp single peak (retention time ~8.2 min in acetonitrile/water 70:30) indicates ≥95% purity.
- Elemental analysis : Compare experimental C, H, N values with theoretical calculations (e.g., C₁₃H₁₇NO₃: C 64.19%, H 7.04%, N 5.76%).
- Melting point : A narrow range (e.g., 188–190°C for 15d in ) confirms crystallinity and purity .
Advanced: How do structural modifications (e.g., halogenation) of the 3,4-dimethoxyphenyl group affect the compound’s bioactivity?
Answer:
- Electron-withdrawing groups (e.g., Cl at position 4) enhance antimicrobial activity by increasing electrophilicity (e.g., MIC = 8 μg/mL against S. aureus in ).
- Steric effects : Bulky substituents (e.g., isopropyl in ) reduce binding affinity to compact enzyme active sites.
- LogP adjustments : Adding polar groups (e.g., -OH) lowers LogP from ~2.5 to ~1.8, improving aqueous solubility but reducing membrane permeability .
Basic: What safety protocols are recommended for handling this compound in the laboratory?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact ( ).
- Ventilation : Use fume hoods during weighing/synthesis to prevent inhalation of fine particulates.
- Spill management : Neutralize with 10% acetic acid and absorb with vermiculite. Contaminated waste must be disposed via hazardous chemical channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
